![molecular formula C8H6ClNO2 B3271773 4-Chloro-2-methoxyphenylisocyanate CAS No. 55440-53-4](/img/structure/B3271773.png)
4-Chloro-2-methoxyphenylisocyanate
Overview
Description
4-Chloro-2-methoxyphenylisocyanate (CMPI) is a chemical compound that belongs to the family of isocyanates. It is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. CMPI has also been used as a reagent in the development of new drugs due to its unique chemical properties.
Scientific Research Applications
Lipoxygenase Inhibition
4-Chloro-2-methoxyphenylisocyanate, through its derivatives, has been explored for potential biological activities, notably as lipoxygenase inhibitors. The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives showcases the compound's role in the development of heterocyclic compounds with moderate lipoxygenase inhibitory activities. This research highlights the potential therapeutic applications of such derivatives in treating conditions associated with lipoxygenase activity (Aziz‐ur‐Rehman et al., 2016).
Photolysis Studies
The compound's behavior under photolysis conditions, particularly in the formation of phenylperoxyl radicals, has been documented. The study of 4-chloroanisole's photochemistry, a related compound, in cyclohexane under oxygen presence, marked the first reported formation of phenylperoxyl radicals through direct photolysis of the parent chlorinated compound. This finding opens pathways for understanding the homolytic cleavage of C–Cl bonds and the environmental fate of chloroaromatics (José Silva et al., 2006).
Catalytic Applications
4-Chloro-2-methoxyphenylisocyanate's derivatives have been explored in catalysis, particularly in the Buchner reaction facilitated by iron porphyrin catalysts. The reactions yielded significant insights into the mechanisms of carbene addition to arenes, demonstrating the compound's relevance in synthesizing complex organic structures (Harun M. Mbuvi & L. Woo, 2009).
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 4-chloro-1-isocyanato-2-methoxybenzene, are electrophiles that can undergo reactions with nucleophiles . In the case of amines, this can lead to the formation of urea derivatives . The exact mode of action for this specific compound requires further investigation.
Biochemical Pathways
The reaction of isocyanates with biological nucleophiles can potentially disrupt normal cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 4-chloro-1-isocyanato-2-methoxybenzene
properties
IUPAC Name |
4-chloro-1-isocyanato-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIPUKRPXLRZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55440-53-4 | |
Record name | 4-chloro-1-isocyanato-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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